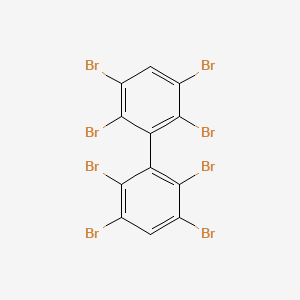

2,3,5,6,2',3',5',6'-Octabromobiphenyl

Description

Properties

CAS No. |

59080-41-0 |

|---|---|

Molecular Formula |

C12H2Br8 |

Molecular Weight |

785.4 g/mol |

IUPAC Name |

1,2,4,5-tetrabromo-3-(2,3,5,6-tetrabromophenyl)benzene |

InChI |

InChI=1S/C12H2Br8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H |

InChI Key |

IQIHDBRYKJLECA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Synthesis and Analytical Characterization of Octabromobiphenyl Congeners

Methodologies for the Synthesis of PBB Congeners

The creation of specific polybrominated biphenyl (B1667301) (PBB) congeners is essential for toxicological studies and for the development of analytical standards. Synthesis methodologies are designed to control the number and position of bromine atoms on the biphenyl structure.

Targeted Synthesis of Specific Octabromobiphenyl (B1228391) Isomers

The targeted synthesis of specific octabromobiphenyl isomers primarily relies on coupling reactions that form the biphenyl backbone from brominated aromatic precursors. Two classical methods are notable in this context:

Ullmann Coupling Reaction: This reaction involves the copper-mediated coupling of two aryl halide molecules to form a biaryl. byjus.comwikipedia.org For symmetrical octabromobiphenyls, a single tetrabromohalobenzene could be used. For unsymmetrical isomers, a cross-coupling between two differently substituted brominated benzenes would be necessary. The traditional Ullmann reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. byjus.comwikipedia.org Modern variations may use palladium or nickel as catalysts, allowing for milder reaction conditions. wikipedia.org

Cadogan Coupling Reaction: This method provides another route to PBBs. It involves the deamination of chlorinated or brominated anilines with a diazotizing agent like isoamyl nitrite (B80452) in the presence of an aromatic substrate (e.g., a chlorinated or brominated benzene). This in-situ generation of a reactive radical allows for the formation of the biphenyl bond. This approach has been successfully used to synthesize all possible isomers of octa- and nonachlorobiphenyls, and the principles are directly applicable to their brominated counterparts. nih.gov

The general production of PBBs can also occur through the direct bromination of biphenyl in the presence of a catalyst, but this method yields a complex mixture of congeners that is difficult to separate, making it unsuitable for the targeted synthesis of a specific isomer. nih.gov

Challenges in Producing Authentic PBB Congener Standards

The production of pure, individual PBB congeners to serve as authentic analytical standards is fraught with difficulties. Out of 209 possible PBB congeners, only a limited number have been successfully synthesized and characterized individually. nih.gov

Key challenges include:

Low Yields and Harsh Conditions: Classical synthesis methods like the Ullmann coupling are known for requiring harsh reaction conditions and often result in erratic and low yields. wikipedia.org

Formation of Complex Mixtures: When synthesizing unsymmetrical congeners via cross-coupling reactions, a mixture of three different biphenyls is typically formed (two symmetrical and one unsymmetrical). The separation of these closely related products can be exceedingly difficult. researchgate.net

Byproduct Formation: A significant challenge is the formation of hazardous byproducts. For instance, the Ullmann coupling can produce toxic polybrominated dibenzofurans (PBDFs), which must be meticulously removed through rigorous cleanup procedures, especially if the standards are intended for biological or toxicological studies. researchgate.net

Purification Difficulties: The final purification of the desired PBB congener from unreacted starting materials, isomers, and byproducts is a major hurdle. This often requires multiple chromatographic steps to achieve the high purity required for an analytical standard. nih.gov These challenges contribute to the high cost and limited availability of authentic PBB congener standards. accustandard.com

Advanced Analytical Techniques for Octabromobiphenyl Detection and Quantification

Accurate detection and quantification of octabromobiphenyls in various matrices require highly sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry is the cornerstone of modern PBB analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for PBBs

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PBBs. The gas chromatograph separates the different PBB congeners in a mixture, and the mass spectrometer detects and helps identify them based on their mass-to-charge ratio.

Modern GC-MS methods offer significant improvements in selectivity over older techniques like gas chromatography with electron capture detection (GC-ECD). nih.gov Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation patterns for each congener, reducing the likelihood of false positives from matrix interferences. nih.gov

To prevent the thermal degradation of highly brominated congeners like octabromobiphenyls, specific instrumental parameters are optimized. This often includes the use of shorter capillary columns (e.g., 15 meters) and temperature-programmed injectors to minimize the time the analytes spend at high temperatures. nih.govs4science.at

Table 1: Example GC-MS/MS Parameters for PBB Analysis

| Parameter | Setting |

|---|---|

| GC Column | ZB-5HT Inferno (15 m x 0.250 mm ID x 0.10 µm film thickness) |

| Injection Mode | Pulsed Splitless |

| Injector Temp. | 325°C |

| Carrier Gas | Helium (2.25 mL/min) |

| Oven Program | 90°C (0.1 min), ramp to 340°C (20°C/min), hold for 5 min |

| MS Ionization | Electron Ionization (EI) |

Data sourced from a validated method for PBBs in human serum. nih.gov

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) for PBB Analysis

For the most demanding applications requiring the highest levels of selectivity and sensitivity, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard. nih.gov This technique is capable of congener-specific determination of PBBs even in highly complex samples. researchgate.net

HRMS instruments can measure the mass of an ion with very high accuracy, allowing them to distinguish between PBB congeners and other co-eluting compounds that may have the same nominal mass but a different exact mass. This capability is crucial for unambiguously identifying specific congeners in environmental and biological matrices. publications.gc.caepa.gov The U.S. EPA and other regulatory bodies often specify HRGC/HRMS for the ultra-trace analysis of dioxin-like compounds, a category that includes some PBBs. epa.gov

Table 2: Typical HRGC/HRMS Conditions for PBBs and Related Compounds

| Parameter | Setting |

|---|---|

| GC Column | SGE HT8 PCB (60 m x 0.25 mm i.d. x 0.15 µm film) |

| Injector | Split/Splitless |

| Oven Program | 90°C (1 min), ramp to 190°C (20°C/min), ramp to 250°C (1.5°C/min), ramp to 300°C (4.0°C/min), hold 4.2 min |

| Mass Spectrometer | High-Resolution Magnetic Sector |

| Ionization Mode | Electron Ionization (EI) |

| Resolution | >10,000 |

Data adapted from methods for congener-specific PCB analysis. dioxin20xx.org

Internal Standards and Calibration Strategies for PBB Quantitation

Accurate quantification of octabromobiphenyls is achieved through careful calibration and the use of internal standards to correct for variations during sample preparation and analysis.

The most robust method for quantification is isotope dilution . wikipedia.orgptb.de This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing Carbon-13 instead of Carbon-12) to the sample at the beginning of the analytical process. nih.govwikipedia.org Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and injection. Any losses of the native analyte will be mirrored by losses of the labeled standard. The concentration of the native analyte is then calculated based on the ratio of the response of the native congener to its labeled counterpart. nih.govptb.de

Calibration Strategies:

Multi-point Calibration: A series of calibration standards containing the native PBBs and the labeled internal standards at varying concentrations is analyzed to create a calibration curve. nih.gov This curve establishes the relationship between the concentration and the instrument response over a specific range.

Internal Standard Quantification: When a labeled analog for every congener is not available, a structurally similar labeled compound can be used as an internal standard. publications.gc.ca The concentration is calculated using a relative response factor (RRF), which is determined from the analysis of calibration standards.

The use of 13C-labeled PBB congeners as internal standards is a key component of high-quality quantitative methods for PBBs, particularly when using highly selective techniques like HRGC/HRMS. dioxin20xx.orgnih.gov

Sample Preparation and Clean-up Procedures for Diverse Matrices

The analysis of octabromobiphenyls in environmental and biological samples requires meticulous sample preparation and clean-up to isolate the target analytes from complex matrices and remove interfering compounds. cdc.govmdpi.com The specific procedures depend on the matrix type, which can range from water and soil to biological tissues like adipose fat. cdc.govresearchgate.net

Extraction: The initial step is to extract the PBBs from the sample matrix. Common techniques include:

Soxhlet Extraction: A classic method used for solid samples like soil, sediment, and tissue.

Solid-Phase Extraction (SPE): Often used for aqueous samples, where water is passed through a cartridge containing a sorbent (like C18-bonded silica) that retains the PBBs. mdpi.com

Liquid-Liquid Extraction (LLE): Used to separate PBBs from aqueous samples into an immiscible organic solvent. mdpi.com

Accelerated Solvent Extraction (ASE): A more modern technique that uses elevated temperatures and pressures to extract analytes more efficiently.

Clean-up: Following extraction, the resulting extract contains the PBBs along with other co-extracted substances, such as lipids in biological samples, which can interfere with chromatographic analysis. cdc.govsci-hub.se Therefore, one or more clean-up steps are essential.

Gel Permeation Chromatography (GPC): This size-exclusion technique is highly effective for removing large molecules like lipids from extracts of biological samples. sci-hub.se

Adsorption Chromatography: This is the most common clean-up method, utilizing columns packed with adsorbents like silica (B1680970) gel, Florisil (magnesium silicate), or alumina. cdc.govsci-hub.sediva-portal.org These materials separate PBBs from interfering compounds based on polarity. Often, multiple layers or different types of columns are used sequentially for effective purification. researchgate.netdiva-portal.org For instance, acid-treated silica gel can be used to break down lipids and other acid-labile interferences. researchgate.net

Carbon Column Chromatography: This technique is particularly useful for fractionating PBBs based on their structure, especially for separating planar congeners from non-planar ones. sci-hub.se

The selection and combination of these techniques are tailored to the specific matrix and the analytical goals to ensure that a clean extract is available for instrumental analysis. mdpi.com

| Matrix Type | Common Extraction Methods | Common Clean-up Techniques |

|---|---|---|

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Silica Gel Chromatography, Florisil Chromatography |

| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction, Accelerated Solvent Extraction (ASE) | Silica Gel Chromatography, Alumina Chromatography, Sulfur Removal (if needed) |

| Biota (e.g., Fish, Adipose Tissue) | Soxhlet Extraction, Solvent Extraction | Gel Permeation Chromatography (GPC) for lipid removal, Acid-treated Silica, Florisil Chromatography |

| Dust | Ultrasonic Extraction, Soxhlet Extraction | Silica Gel Chromatography, Alumina Chromatography |

Isomer-Specific Identification and Resolution in Complex PBB Mixtures

Commercial PBB products, such as the historical flame retardant FireMaster BP-6, were not single compounds but rather complex mixtures of various congeners. cdc.govuiowa.edu For example, octabromobiphenyl commercial products were often found to be composed primarily of nonabromobiphenyls. nih.gov Therefore, the ability to separate, identify, and quantify individual isomers (isomer-specific analysis) is critical for understanding the environmental fate and toxicology of these compounds.

The primary analytical tool for this purpose is high-resolution gas chromatography (HRGC), typically coupled with a sensitive detector. cdc.gov

Gas Chromatography (GC): The separation of PBB congeners is achieved based on their volatility and interaction with the stationary phase of the GC column. The choice of the capillary column is crucial, as different stationary phases offer varying selectivities for PBB isomers. Even with advanced columns, co-elution of some congeners can occur, presenting a significant analytical challenge. nih.gov

Detectors:

Electron Capture Detector (ECD): Historically used due to its high sensitivity to halogenated compounds. nih.gov However, it is not selective and can be prone to interferences.

Mass Spectrometry (MS): The preferred detector for PBB analysis. When operated in selected ion monitoring (SIM) mode, GC-MS provides both high sensitivity and selectivity, allowing for the differentiation of congeners based on their mass spectra and retention times. nih.govnih.gov

Information regarding 2,3,5,6,2',3',5',6'-Octabromobiphenyl is not available in the reviewed literature.

Following a comprehensive search for scientific data on the environmental occurrence and distribution of the specific chemical compound This compound , it has been determined that there is a significant lack of available information in the public domain. The requested article, structured around the provided outline, cannot be generated as the necessary data for each section and subsection could not be located in the reviewed scientific literature.

Extensive searches for this specific polybrominated biphenyl (PBB) isomer did not yield quantitative data on its detection in key environmental compartments or biological organisms. This includes:

Abiotic Environmental Compartments: No specific concentration data was found for this compound in sediments, soils, the atmosphere, surface water, or wastewater.

Biotic Matrices: There is no available information detailing the levels of this specific compound in aquatic life, such as fish and marine animals, or in terrestrial organisms.

It is important to distinguish between Polybrominated Biphenyls (PBBs) and Polybrominated Diphenyl Ethers (PBDEs). While both are classes of brominated flame retardants, they are structurally distinct chemical compounds. Much of the available environmental research on octabromo flame retardants focuses on commercial mixtures of OctaBDE, a polybrominated diphenyl ether.

While general statements about the environmental persistence and bioaccumulative potential of the broader PBB chemical class exist, this information is not specific to the this compound isomer. Generating the requested detailed and scientifically accurate article would require specific data points that are currently not present in the available literature. Therefore, to ensure accuracy and avoid speculation, the article cannot be produced.

Environmental Occurrence and Distribution of Octabromobiphenyls Pbbs

Sources and Pathways of Environmental Release

The environmental journey of 2,3,5,6,2',3',5',6'-octabromobiphenyl is largely a story of unintended consequences stemming from its production and use. As an additive flame retardant, it was physically mixed into polymers rather than chemically bound, making it susceptible to leaching and release over the lifetime of the product and particularly upon its disposal.

Accidental Contamination Events and Historical Releases

While large-scale accidental contaminations, like the Michigan PBB incident, primarily involved hexabromobiphenyl, the production and handling of octabromobiphenyl-containing commercial mixtures also led to environmental releases. Historical data indicates that PBBs entered the environment during their manufacture and use. In the United States, PBB production ceased in the late 1970s.

Globally, the use of different PBB formulations has led to distinct environmental signatures. For instance, PBB residues in marine life from North America are predominantly from technical hexabromobiphenyl. nih.gov In contrast, it is suggested that the bulk of PBB residues in European marine samples originated from the use of technical octabromobiphenyl (B1228391) and decabromobiphenyl (B1669990) products. nih.gov This points to a more significant historical release of octabromobiphenyl in Europe.

Disposal of PBB-Containing Wastes and Products

A primary pathway for the release of this compound into the environment is through the disposal of consumer and industrial products. nih.gov PBBs were almost exclusively used in acrylonitrile-butadiene-styrene (ABS) plastics for electronic equipment housings, such as televisions and business machines. nih.gov

These PBB-laden products, at the end of their lifecycle, are typically disposed of in landfills or incinerated. nih.gov In landfills, there is the potential for the slow leaching of PBBs from the waste products into the surrounding soil and groundwater. Incineration, if not conducted at sufficiently high temperatures, can lead to the formation of other toxic byproducts, including polybrominated dibenzofurans (PBDFs).

The disposal of solid wastes generated during the manufacturing of PBBs also contributed to environmental contamination. For example, a significant amount of solid waste from PBB production was deposited in landfills.

Spatial and Temporal Trends of Octabromobiphenyl Contamination

Tracking the spatial and temporal trends of specific PBB congeners like this compound is challenging due to the complexity of PBB mixtures and the historical focus on the more abundant hexabromobiphenyl congeners. However, some studies provide insights into the distribution and historical deposition of these compounds.

Analysis of marine biota has revealed geographical differences in PBB congener patterns. In samples from the European continent, while the major congener from technical hexabromobiphenyl (PBB 153) is present, other isomers, which are not major components of the hexabromobiphenyl technical product, are also prominent. nih.gov This suggests that these other congeners may be metabolites of higher brominated PBBs, such as those found in the octabromobiphenyl technical mixtures. nih.gov Octabromobiphenyls have been detected in selected marine biota samples, although at lower frequencies than hexa- and pentabromobiphenyls. nih.gov

Studies of sediment cores from the Great Lakes, a region with a history of industrial pollution, have been used to reconstruct the timeline of PBB contamination. While these studies often focus on total PBBs or the dominant hexabromobiphenyl congeners, they indicate a general trend of decreasing PBB concentrations in more recent sediment layers, reflecting the cessation of production. However, the persistence of these compounds means they remain a long-term presence in these ecosystems.

The following interactive data table summarizes the production and use of different PBB commercial products, highlighting the context for the environmental release of octabromobiphenyl.

| Commercial PBB Product | Primary Congeners | Total Production (approx.) | Primary Use |

| Hexabromobiphenyl | Hexabromobiphenyls | 11.8 million pounds | ABS plastics for electronics, coatings, polyurethane foam nih.gov |

| Octabromobiphenyl | Octabromobiphenyls | 1.5 million pounds (combined with DecaBB) | ABS plastics for electronic housings nih.gov |

| Decabromobiphenyl | Decabromobiphenyls | 1.5 million pounds (combined with OctaBB) | Not widely used in the US nih.gov |

This second interactive table presents a conceptual overview of the relative abundance of PBB congeners found in marine biota from different regions, illustrating the spatial differences in contamination sources.

| Region | Predominant PBB Source | Key PBB Congeners Detected |

| North America | Technical Hexabromobiphenyl | PBB 153 nih.gov |

| Europe | Technical Octa- and Decabromobiphenyl | PBB 153, PBB 155, PBB 154, and others potentially from higher brominated PBBs nih.gov |

Environmental Fate and Transformation Mechanisms of Octabromobiphenyls Pbbs

Persistence and Environmental Longevity in Various Media

Polybrominated biphenyls are known for their environmental persistence. Due to their chemical stability and resistance to degradation, they can remain in the environment for extended periods. The longevity of these compounds, particularly higher brominated congeners like octabromobiphenyl (B1228391), is a significant environmental concern. They are hydrophobic, meaning they have a low affinity for water and tend to associate with particulate matter.

A primary factor controlling the fate of octabromobiphenyls in the environment is their strong tendency to adsorb to soil and sediment particles. This process is driven by the compound's low water solubility and high hydrophobicity. Once released into aquatic or terrestrial systems, PBBs rapidly partition from the water column or air to solid matrices like soil and sediment. This strong adsorption limits their mobility and bioavailability in the environment. The binding affinity generally increases with the degree of bromination, meaning that octabromobiphenyl is expected to be more strongly sorbed than its lower brominated counterparts.

The organic carbon content of soil and sediment plays a crucial role in the sequestration of hydrophobic organic compounds like octabromobiphenyls. Soils and sediments with higher organic matter content exhibit a greater capacity to adsorb and bind these compounds. The organic matter acts as a lipophilic medium into which the PBBs can partition. This sequestration process reduces the concentration of the chemical in the aqueous phase, thereby decreasing its potential for transport and biological uptake. The strength of this binding means that PBBs are often found concentrated in the organic-rich layers of soil and sediment beds.

Table 1: Factors Influencing the Environmental Persistence of Octabromobiphenyls

| Factor | Influence on Persistence | Mechanism |

| High Bromination | Increases persistence | Enhances chemical stability and hydrophobicity, leading to stronger adsorption. |

| Adsorption | Increases persistence | Binds the compound to soil and sediment, reducing its availability for degradation and transport. |

| Organic Carbon | Increases persistence | Provides a medium for sequestration, effectively removing the compound from the mobile environmental phases. |

Photolytic Degradation Pathways and Products

Photolytic degradation, or photolysis, is considered a significant abiotic transformation process for PBBs in the environment. This process involves the breakdown of the chemical structure upon exposure to light, particularly ultraviolet (UV) radiation from sunlight.

The principal photochemical reaction for PBBs is reductive debromination. nih.gov In this process, the energy from light exposure facilitates the cleavage of a carbon-bromine (C-Br) bond. The bromine atom is subsequently replaced by a hydrogen atom, which is typically abstracted from the surrounding solvent or medium. This reaction effectively reduces the number of bromine atoms on the biphenyl (B1667301) structure. Studies have shown that PBBs readily undergo this process in various organic solvents when exposed to UV radiation. nih.gov

A direct consequence of reductive debromination is the transformation of a highly brominated congener into a series of less brominated ones. For instance, an octabromobiphenyl molecule can sequentially lose bromine atoms to form heptabromobiphenyls, hexabromobiphenyls, and so on. This stepwise degradation pathway leads to a complex mixture of PBB congeners in irradiated environmental samples. The formation of these lower brominated congeners is significant because they may have different toxicological and bioaccumulative properties than the parent compound. nih.govnih.gov

Table 2: Photolytic Degradation of Octabromobiphenyl

| Process | Description | Resulting Products |

| Photolysis | Degradation of the molecule by UV light. | Lower brominated PBB congeners. |

| Reductive Debromination | Cleavage of C-Br bonds and replacement with C-H bonds. | Hepta-, hexa-, and lower brominated biphenyls. |

Biotic Transformation Processes

In contrast to photolysis, biotic transformation processes for highly brominated PBBs like octabromobiphenyl appear to be limited and occur very slowly. Biodegradation is not considered a significant environmental fate pathway for these compounds.

However, there is evidence that some microbial degradation can occur, particularly under anaerobic (oxygen-deficient) conditions found in deep sediments. Some anaerobic microorganisms are capable of carrying out reductive debromination, similar to the photolytic pathway, which can lead to the formation of lower brominated products. nih.gov

Furthermore, while plants have not been shown to degrade PBBs, metabolic processes in animals can lead to some transformation. nih.gov Small amounts of PBB metabolites, primarily hydroxylated derivatives, have been detected in animal tissues. In some instances, evidence of partial debromination has also been observed as a result of metabolic activity. nih.gov

Anaerobic Debromination in Contaminated Sediments and Soils

Anaerobic reductive debromination is a significant transformation process for highly brominated compounds like octabromobiphenyls that have accumulated in anoxic environments such as river and marine sediments. This microbial process involves the sequential removal of bromine atoms, leading to the formation of less-brominated, and in some cases more bioavailable, PBB congeners.

Research on compounds structurally similar to PBBs, such as PBDEs, has shown that anaerobic microorganisms are capable of this transformation. For instance, studies on commercial OctaBDE mixtures demonstrated that anaerobic bacteria can debrominate these compounds. asm.org The process is generally slow for more heavily brominated congeners, which can be attributed to their increased hydrophobicity and lower bioavailability in sediment environments. berkeley.eduacs.org Reports indicate that PBBs are also readily debrominated in anaerobic sediments. osti.gov The debromination of decabromodiphenyl ether (BDE-209) in anaerobic sediment microcosms resulted in the formation of nona-, octa-, hepta-, and hexa-PBDEs, suggesting that higher brominated congeners can be a source of lower brominated ones in the environment. nih.gov

Microbial communities in sediments, particularly those containing dehalogenating bacteria such as Dehalococcoides species, are often responsible for this transformation. asm.org The process can be viewed as a form of anaerobic respiration where the brominated compound serves as an electron acceptor. While the complete debromination of PBBs is possible, it can be a slow process, and the accumulation of intermediate, lower-brominated congeners is a potential outcome. osti.gov

Table 1: Research Findings on Anaerobic Debromination of Highly Brominated Compounds in Sediments

| Compound Class | Key Findings | Resulting Products | Reference Organisms/Media |

|---|---|---|---|

| PBBs | Readily debrominated in anaerobic sediments. | Lower brominated PBBs. | Anaerobic sediment microorganisms. |

| PBDEs | Reductive debromination of DecaBDE observed. | Nona-, Octa-, Hepta-, Hexa-BDEs. | Anaerobic sediment microcosms. nih.gov |

| PBDEs | Debromination of OctaBDE mixture demonstrated. | Hepta- to Di-BDEs. | Dehalococcoides species. asm.org |

| PBDEs | Debromination is slower for more brominated congeners. | Less brominated congeners. | Various anaerobic dehalogenating bacteria. berkeley.eduacs.org |

Metabolic Debromination and Other Biotransformations in Organisms

Once taken up by organisms, octabromobiphenyls can undergo metabolic transformations that alter their structure and potential toxicity. These biotransformation processes are primarily enzymatic and occur in organs such as the liver. The main pathways include reductive debromination and oxidative metabolism, leading to hydroxylated metabolites.

Studies on PBBs and related compounds in various organisms have provided insight into these processes. For example, in vitro assays using rat and beluga whale liver microsomes have shown that both PCBs and PBDEs can be metabolized. nih.gov The rate and extent of metabolism are often inversely related to the degree of halogenation. nih.gov For PBDEs, biotransformation can lead to the formation of hydroxylated metabolites (OH-PBDEs), which in some cases exhibit higher biological activity than the parent compounds. nih.govnih.gov Similar metabolic pathways are anticipated for PBBs.

In fish, the metabolism of brominated flame retardants is also observed. For instance, studies on decabromodiphenyl ether (BDE-209) have shown that it can be reductively debrominated in fish tissues. acs.org While direct evidence for the specific metabolism of 2,3,5,6,2',3',5',6'-octabromobiphenyl is limited, the existing body of research on PBBs and analogous compounds suggests that organisms possess the enzymatic machinery to transform it. These transformations are a critical factor in the toxicokinetics of PBBs, influencing their distribution, accumulation, and excretion.

Table 2: Overview of Biotransformation Pathways for PBBs and Related Compounds in Organisms

| Organism Type | Transformation Pathway | Key Findings | Resulting Metabolites |

|---|---|---|---|

| Mammals (in vitro) | CYP-mediated oxidation | Beluga whale and rat liver microsomes metabolized lower halogenated PCBs and PBDEs. nih.gov | Hydroxylated compounds (e.g., OH-PCBs, OH-PBDEs). nih.gov |

| Fish | Reductive Debromination | BDE-209 was metabolized to lower brominated congeners in juvenile fathead minnows. acs.org | Penta- to Octa-BDEs. acs.org |

| Fish (in vitro) | Oxidative Metabolism | Liver subcellular fractions of crucian carp (B13450389) metabolized BDE-15, but oxidation was hindered for the more brominated BDE-47. researchgate.net | Bromophenol, hydroxylated dibromodiphenyl ethers. researchgate.net |

| Rats (in vitro) | Oxidative Metabolism | Incubation of BFRs with rat liver microsomes increased the potency of certain biological interactions. nih.gov | Hydroxylated metabolites. nih.gov |

Volatilization and Air-Surface Exchange Dynamics

The movement of octabromobiphenyls between environmental compartments such as soil, water, and air is governed by their physical and chemical properties, including vapor pressure and water solubility. Volatilization from surfaces and subsequent atmospheric transport represent a potential pathway for the long-range distribution of these compounds.

PBBs, particularly the more highly brominated congeners like octabromobiphenyl, are characterized by very low volatility. nih.gov The vapor pressure of OctaBB is extremely low, which significantly limits its tendency to volatilize from soil and water surfaces. epa.gov In aquatic systems, PBBs adsorb strongly to sediment and suspended particles, a process that further reduces their availability for volatilization from the water column. cdc.gov Consequently, the transport of PBBs from water to the atmosphere is not considered an important environmental fate process. cdc.gov

While direct volatilization from surfaces may be low, PBBs can enter the atmosphere attached to airborne particulate matter. epa.gov This allows for atmospheric transport, although they are not expected to travel long distances in this phase and are removed by wet and dry deposition. cdc.gov Studies on the structurally similar PCBs and PBDEs confirm that air-surface exchange is an active process for these compounds, influenced by factors like temperature and surface conditions (e.g., soil moisture, vegetation cover). nih.govoup.com For OctaBB, volatilization from soil surfaces is generally expected to be low to moderate, with volatility decreasing as the number of bromine atoms increases. epa.gov

Table 3: Physical and Chemical Properties of Octabromobiphenyl Influencing Volatilization

| Property | Value for Octabromobiphenyl (OctaBB) | Implication for Environmental Fate |

|---|---|---|

| Molecular Weight | 785.2 g/mol epa.gov | High molecular weight contributes to low volatility. |

| Physical State | White solid epa.gov | Solid state at room temperature limits volatilization. |

| Water Solubility | 20 to 30 µg/L (at 25°C) epa.gov | Very low solubility; tends to partition to solids. |

| Vapor Pressure | 7 x 10⁻¹¹ mm Hg (at 28°C) epa.gov | Extremely low vapor pressure indicates very low volatility. |

| Log Kₒw | 5.53 epa.gov | High octanol-water partition coefficient indicates strong affinity for organic matter and lipids, reducing availability for volatilization from water. |

Environmental Transport and Multimedia Fate Modeling of Octabromobiphenyls Pbbs

Long-Range Atmospheric Transport Potential

The potential for a chemical to undergo long-range atmospheric transport (LRAT) is a key factor in its ability to contaminate remote environments far from its original source. rsc.org For polybrominated biphenyls (PBBs), this potential is influenced by their physical and chemical properties, such as vapor pressure, atmospheric persistence, and affinity for airborne particles. nilu.no

Inter-Compartmental Exchange in Environmental Systems

Once released into the environment, octabromobiphenyls are subject to continuous exchange between different environmental media. These processes are dictated by the compound's physicochemical properties and the characteristics of the environment. helcom.fi

Air-Water Exchange: Volatilization from water bodies to the atmosphere and deposition (both wet and dry) from the atmosphere to water surfaces are key processes.

Air-Soil Exchange: Similar to air-water exchange, PBBs can be deposited from the atmosphere onto soil and can volatilize from soil surfaces back into the atmosphere. eaht.org Due to their hydrophobicity, PBBs tend to sorb strongly to organic matter in soil, which can limit volatilization. helcom.fi

Water-Sediment Exchange: In aquatic systems, the low water solubility and high octanol-water partition coefficients (Kow) of highly brominated PBBs cause them to partition from the water column to sediments. helcom.fi Resuspension of sediments can re-introduce these compounds into the water column.

Soil-Water Exchange: Runoff from contaminated soils can transport PBBs into adjacent water bodies.

These exchange processes ensure that the compound becomes widely distributed across interconnected environmental systems.

Application of Multimedia Fate Models for PBBs

By inputting historical emission data (when available) and the chemical's properties, multimedia models can estimate past environmental concentrations. nih.gov These estimations can be validated by comparing them with measured data from environmental archives, such as sediment cores. nilu.no Similarly, by using projected future emission scenarios, these models can forecast potential future concentrations, providing a valuable tool for risk assessment and environmental management. nih.govmdpi.com For many PBBs, precise historical emission data is lacking, which introduces uncertainty into model predictions. nih.gov

Multimedia models are used to explore how PBBs will be distributed in the environment under various release scenarios (e.g., release to air, water, or soil). cefic-lri.org The models can predict the ultimate fate of the chemical, identifying the environmental compartment(s) where it is likely to accumulate. rsc.org For a compound like octabromobiphenyl (B1228391), which has low water solubility and volatility but high persistence, models would likely predict significant accumulation in soil and sediment, regardless of the initial release compartment. helcom.fi

The table below illustrates a generic output from a multimedia model, showing the predicted percentage distribution of a persistent, hydrophobic chemical like octabromobiphenyl in a standard model environment.

| Environmental Compartment | Predicted Mass Distribution (%) |

| Air | < 1% |

| Water | 5 - 10% |

| Soil | 40 - 50% |

| Sediment | 40 - 50% |

This table is illustrative and based on the expected behavior of a persistent, hydrophobic substance. Actual values depend on specific model parameters and emission scenarios.

Fugacity-Based Models for Environmental Distribution Analysis

A widely used type of multimedia fate model is based on the concept of fugacity. tul.czresearchgate.net Fugacity, with units of pressure (Pascals), represents the "escaping tendency" of a chemical from a particular phase or compartment. ulisboa.pttul.cz At equilibrium, the fugacity of a chemical is uniform across all interacting compartments. lupinepublishers.com

These models are structured in levels of increasing complexity: ulisboa.pt

Level I: Calculates the equilibrium distribution of a fixed quantity of chemical in a closed environment.

Level II: Includes advective flows and degradation processes, but still assumes equilibrium between compartments.

Level III: Does not assume equilibrium, providing a more realistic picture of a chemical's steady-state distribution under continuous release. tul.cz

Level IV: A dynamic model that describes how concentrations change over time.

Fugacity-based models are powerful tools for analyzing the environmental distribution of PBBs, providing a clear thermodynamic framework for understanding how they partition between air, water, soil, and biota. researchgate.netnih.gov

Bioavailability and Biotransformation of Octabromobiphenyls in Environmental Organisms

Absorption and Distribution Mechanisms in Biota

Due to their lipophilic (fat-loving) nature, octabromobiphenyls are readily absorbed by organisms from their environment, including through dietary intake. Following absorption, these compounds tend to distribute and accumulate in lipid-rich tissues, such as adipose tissue and the liver. Evidence from analogous compounds like octabromodiphenyl ethers (OBDPE) shows that upon oral or inhalation exposure, these substances are absorbed and can be found in the blood, with subsequent distribution to fatty tissues. This affinity for lipids means that octabromobiphenyls can persist in an organism's body for extended periods.

Biotransformation Pathways in Vertebrate and Invertebrate Species

Biotransformation is the process by which living organisms modify chemical compounds, typically through enzymatic reactions. This process is crucial for detoxifying and eliminating foreign substances (xenobiotics).

The cytochrome P-450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide range of xenobiotics, including PBBs. These enzymes, primarily located in the liver of vertebrates, catalyze oxidative reactions. nih.gov

The metabolism of PBBs and related compounds is structure-dependent. For biotransformation to occur, the molecule's structure must allow it to fit into the active site of a CYP enzyme. Studies on polychlorinated biphenyls (PCBs) have shown that congeners with adjacent, unsubstituted meta- and para-positions on the biphenyl (B1667301) rings are more readily metabolized. nih.gov The primary metabolic reaction is hydroxylation (the addition of a hydroxyl group), which increases the water solubility of the compound, facilitating its excretion. nih.govnih.gov The specific CYP enzymes involved (e.g., CYP2B-like enzymes) can influence the rate and products of metabolism. nih.gov While it is understood that CYP enzymes are involved, the precise pathways for highly brominated PBBs like the 2,3,5,6,2',3',5',6'-octabromo congener are less defined.

Table 2: Key Biotransformation Reactions for PBBs

| Reaction Type | Enzyme System | Result |

|---|---|---|

| Debromination | Various | Removal of bromine atoms, potentially forming more bioaccumulative congeners. |

| Hydroxylation | Cytochrome P-450 | Addition of -OH group, increasing water solubility for excretion. |

The elimination of octabromobiphenyl (B1228391) and its metabolites from an organism is a slow process due to its high lipophilicity. The primary route of excretion for highly halogenated compounds that have been absorbed is via feces. After metabolism in the liver, metabolites can be excreted into the bile, which then enters the intestinal tract and is eliminated with fecal matter. Unabsorbed compound consumed in the diet is also eliminated through feces. Due to their low water solubility, very little of the parent compound is excreted in urine. The rate of excretion (or depuration) is highly variable and depends on the specific organism, the degree of bromination, and the efficiency of its metabolic pathways.

Comparative Biotransformation with Related Halogenated Aromatic Hydrocarbons (e.g., PCBs)

The biotransformation of 2,3,5,6,2',3',5',6'-octabromobiphenyl is not extensively documented in scientific literature. However, insights into its metabolic fate can be inferred by comparing it with structurally similar halogenated aromatic hydrocarbons, such as other polybrominated biphenyls (PBBs), polybrominated diphenyl ethers (PBDEs), and polychlorinated biphenyls (PCBs). The metabolism of these compounds is a critical determinant of their persistence, bioaccumulation, and potential toxicity.

For PBBs and PBDEs, reductive debromination is a significant metabolic pathway observed in various organisms, particularly in fish. nih.govnih.gov This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners which may have different toxicological profiles. For instance, juvenile lake trout (Salvelinus namaycush) exposed to a mixture of BDE congeners demonstrated the ability to debrominate higher brominated compounds. nih.gov This biotransformation can significantly alter the bioaccumulation potential of the parent compounds. nih.gov Evidence from studies on decabromodiphenyl ether (BDE-209) in juvenile lake whitefish (Coregonus clupeaformis) also shows debromination to lower brominated congeners like BDE-206, BDE-207, and BDE-208. nih.gov

In contrast, the biotransformation of PCBs is predominantly characterized by oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes. This process typically results in the formation of hydroxylated metabolites (OH-PCBs). nih.gov The susceptibility of a PCB congener to metabolism is highly dependent on the positions of the chlorine atoms. Congeners with adjacent, unchlorinated meta and para positions are more readily metabolized. nih.gov While reductive dechlorination of PCBs does occur, particularly under anaerobic conditions in sediments, oxidative pathways are more prominent in vertebrates. oup.com

A comparative study on the metabolic effects of PBBs and PCBs in humans from the Michigan PBB Registry revealed that these two classes of compounds are associated with perturbations in different metabolic pathways. escholarship.orgnih.gov Exposure to PBB-153 was linked to alterations in pathways related to oxidative stress and energy production, while exposure to a sum of four PCB congeners (ΣPCB) was associated with a broader range of effects on pathways including oxidative stress and inflammation. escholarship.orgnih.gov

The following table summarizes the primary biotransformation pathways for PBBs and PCBs.

| Feature | Polybrominated Biphenyls (PBBs) | Polychlorinated Biphenyls (PCBs) |

| Primary Pathway | Reductive Debromination | Oxidative Metabolism (Hydroxylation) |

| Key Enzymes | Not fully elucidated, potential role for deiodinases suggested for related PBDEs | Cytochrome P450 (CYP) monooxygenases |

| Primary Metabolites | Lower-brominated biphenyls | Hydroxylated PCBs (OH-PCBs), Methylsulfonyl PCBs (MeSO₂-PCBs) |

| Influencing Factors | Degree and position of bromination, species-specific enzymatic activity | Degree and position of chlorination (especially vicinal H-atoms at meta-para positions), species-specific CYP enzyme profiles nih.gov |

| Environmental Fate | Debromination can alter persistence and toxicity | Hydroxylation generally increases water solubility and facilitates excretion nih.gov |

Detailed research findings highlight significant differences in how organisms handle these related compounds. For example, the bioaccumulation of PBDEs in juvenile lake trout was found to be highly influenced by debromination, leading to half-lives that were different from what would be predicted based on their physicochemical properties alone, a contrast to the more predictable behavior of many PCBs. nih.govresearchgate.net Some BDE congeners had shorter half-lives due to biotransformation, while others had longer half-lives because they were also metabolic products of other congeners. nih.govresearchgate.net

In marine mammals, both harbour seals and harbour porpoises show different capacities to metabolize PCBs and PBDEs, leading to different accumulation patterns and biomagnification factors (BMFs) for various congeners. vliz.be Harbour porpoises appeared to have higher BMFs for lower chlorinated PCBs and all PBDEs compared to harbour seals, suggesting a lower metabolic capacity in porpoises for these specific compounds. vliz.be The structural differences between PBBs and PCBs also influence their interaction with metabolic enzymes and their subsequent biological effects. Studies comparing the dehalogenation of brominated and chlorinated biphenyls have shown that the specificity for dehalogenation can be less stringent for brominated compounds compared to their chlorinated analogs in certain microbial systems. researchgate.net The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which may contribute to the relative ease of reductive dehalogenation for PBBs compared to PCBs. nih.gov

The table below presents a summary of research findings from comparative studies on the biotransformation of PBBs/PBDEs and PCBs.

| Organism/System | Compound Class | Key Research Finding | Reference |

| Juvenile Lake Trout (Salvelinus namaycush) | PBDEs vs. PCBs | Biotransformation via debromination significantly impacts the bioaccumulation of PBDEs, unlike the more predictable patterns often seen with PCBs. Half-lives of some BDEs are much lower than expected, while others are higher due to their formation as metabolites. | nih.gov |

| Human (Michigan PBB Registry) | PBBs vs. PCBs | PBB-153 and a mixture of PCBs were found to be associated with distinct perturbations in metabolic pathways, with PBBs affecting oxidative stress and energy production, and PCBs impacting a wider array of pathways including inflammation. | escholarship.org |

| Harbour Seals (Phoca vitulina) & Harbour Porpoises (Phocoena phocoena) | PBDEs vs. PCBs | Species-specific differences in metabolic capacity were observed. Harbour porpoises had higher biomagnification factors for lower chlorinated PCBs and all PBDEs compared to harbour seals, indicating different metabolic efficiencies. | vliz.be |

| Beluga Whales (Delphinapterus leucas) | PBDEs vs. PCBs | Metabolic transformation plays a dominant role in shaping both PCB and PBDE patterns. Evidence suggests metabolism of congeners with ortho-meta and meta-para vicinal hydrogens via CYP enzymes for PCBs, and also indicates metabolism of PBDEs. | nih.gov |

| Anaerobic Microcosms (Woods Pond sediment) | Brominated Biphenyls vs. Chlorinated Biphenyls | Reductive dehalogenation specificity was less stringent for brominated biphenyls compared to their chlorinated counterparts. Several brominated biphenyls were dehalogenated while their chlorinated analogs were not under the same conditions. | researchgate.net |

Remediation and Management Strategies for Octabromobiphenyl Contamination

Experimental Remediation Technologies for PBB-Contaminated Media

Research into the remediation of PBB-contaminated media is ongoing, with several promising technologies emerging from laboratory and pilot-scale studies. These approaches primarily focus on the degradation or transformation of PBBs into less harmful substances.

Enhanced biodegradation leverages the metabolic processes of microorganisms to break down contaminants. While research specifically targeting octabromobiphenyl (B1228391) is limited, studies on other PBBs and structurally similar compounds like polychlorinated biphenyls (PCBs) suggest potential pathways for bioremediation. Anaerobic microorganisms, for instance, have been shown to degrade PBBs and produce debromination products. nih.gov The process often involves stimulating indigenous microbial populations or introducing specialized microorganisms to the contaminated site. For PCBs, a defined consortium of Pseudomonas sp. and Debaryomyces maramus has demonstrated enhanced degradation capabilities under aerobic conditions. researchgate.net The efficiency of biodegradation can be influenced by various environmental factors, including pH and the presence of co-contaminants.

| Biodegradation Approach | Key Findings for Related Compounds (PCBs) | Potential Relevance for Octabromobiphenyl |

| Anaerobic Microbial Degradation | Can result in the debromination of PBBs. nih.gov | Suggests a natural attenuation pathway that could potentially be enhanced. |

| Aerobic Co-culture | A consortium of Pseudomonas sp. and Debaryomyces maramus showed a 69.6% degradation of PCBs in 14 days at an optimal pH of 6.0. researchgate.net | The enzymatic pathways involved in PCB degradation may have efficacy against the biphenyl (B1667301) structure of octabromobiphenyl. |

| Genetic Engineering | Site-directed mutagenesis of the biphenyl dioxygenase gene in Pseudomonas sp. strain LB400 broadened the range of degradable PCB congeners. nih.gov | Offers a potential avenue for developing microorganisms specifically tailored to degrade persistent PBB congeners like octabromobiphenyl. |

Zero-valent iron (ZVI) is a strong reducing agent that can be used for the in-situ chemical reduction of halogenated organic compounds. The technology involves the injection of ZVI particles into the contaminated subsurface, where they can donate electrons to the contaminant, leading to the removal of halogen atoms (dehalogenation).

Research has demonstrated the effectiveness of nanoscale ZVI (nZVI) and bimetallic nanoparticles (e.g., nZVI/Pd) in the dehalogenation of polybrominated diphenyl ethers (PBDEs) and PCBs, which are structurally similar to PBBs. nih.govnih.govacs.org Palladization of nZVI has been shown to significantly promote the dehalogenation kinetics for these compounds. nih.govnih.govacs.org One study specifically investigated the debromination of PBBs using zero-valent metals and found that nZVI/Pd debrominates PBBs through a hydrogen atom transfer mechanism. researchgate.net The difficulty of debromination increases with the number of bromine atoms, indicating that highly brominated congeners like octabromobiphenyl are more stable and may require more reactive ZVI formulations. nih.gov

| ZVI Technology | Key Findings for PBBs and Related Compounds | Mechanism |

| Nanoscale Zero-Valent Iron (nZVI) | Ineffective in reducing lesser-halogenated PCBs and PBDEs alone. nih.gov | Reductive dehalogenation. |

| Palladized nZVI (nZVI/Pd) | Significantly promotes dehalogenation kinetics for PBDEs and PCBs. nih.govnih.govacs.org Debrominates PBBs effectively. researchgate.net | H-atom transfer mechanism. nih.govresearchgate.net |

| nZVI/Pd Impregnated Activated Carbon (nZVI/Pd-AC) | Slower debromination compared to freely dispersed nZVI/Pd for PBDEs. nih.govnih.govacs.org | Sorption onto activated carbon may hinder contact with nZVI. nih.govnih.govacs.org |

Waste Management and Disposal Practices for PBB-Containing Materials

Proper management and disposal of materials containing PBBs are crucial to prevent further environmental contamination. Historically, PBB-containing wastes, including contaminated animal carcasses and industrial byproducts, were often disposed of in landfills. For instance, following a major contamination incident in Michigan in the 1970s, a significant amount of PBB-containing waste was deposited in the Gratiot County landfill.

Modern waste management practices for persistent organic pollutants (POPs) like PBBs emphasize containment and destruction. High-temperature incineration is a potential disposal method for PBBs, although it carries the risk of forming polybrominated dibenzofurans (PBDFs), which can be more toxic than the parent compounds. Landfilling in specially designed hazardous waste facilities with robust containment systems, such as liners and leachate collection systems, is another common approach. The selection of a disposal method depends on the concentration of PBBs in the waste material and local regulations.

Environmental Monitoring for Remediation Effectiveness

Environmental monitoring is a critical component of any remediation project, providing the data necessary to assess the effectiveness of the chosen strategy and to ensure that remediation goals are being met. For PBB contamination, monitoring plans should be designed to track the concentration of octabromobiphenyl and its degradation products in various environmental media.

A comprehensive monitoring program typically includes a combination of physical, chemical, and biological measurements. epa.gov

Physical Monitoring: This may involve assessing changes in the physical properties of the contaminated medium, such as soil structure or groundwater flow, which can influence contaminant transport.

Chemical Monitoring: This is the cornerstone of remediation effectiveness evaluation. It involves the regular collection and analysis of samples from soil, sediment, groundwater, and surface water. Advanced analytical techniques like gas chromatography with mass spectrometry (GC/MS) are used to quantify the concentrations of octabromobiphenyl and potential breakdown products. psu.edu The goal is to demonstrate a statistically significant reduction in contaminant concentrations over time.

Biological Monitoring: This can involve assessing the bioaccumulation of PBBs in local flora and fauna to determine if the remediation efforts are reducing the uptake of these contaminants into the food web.

The monitoring plan should establish baseline conditions before remediation begins and continue through the active remediation phase and into a post-remediation period to confirm the long-term success of the intervention. epa.gov

Regulatory Frameworks for PBB Management and Pollution Control

Recognizing the significant risks posed by PBBs to human health and the environment, several national and international regulatory frameworks have been established to control their production, use, and disposal.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.orgpops.intpops.intepa.goviisd.org While not all PBB congeners are listed, certain PBBs are included in Annex A of the convention, which calls for their elimination. iisd.org Parties to the convention are required to take measures to prevent the production and use of these listed substances. pops.int

In the European Union , PBBs are restricted under the Restriction of Hazardous Substances (RoHS) Directive . This directive limits the use of certain hazardous substances in electrical and electronic equipment. wikipedia.org The maximum permitted concentration for PBBs in non-exempt products is 0.1% or 1000 parts per million (ppm) by weight in homogeneous materials. wikipedia.orgrtilab.comnist.govelectronics.org

These regulatory frameworks are essential for preventing new pollution from PBBs and for driving the cleanup of legacy contamination. They establish clear standards for environmental quality and provide the legal impetus for the development and implementation of effective remediation and management strategies.

Research Gaps and Future Directions in Octabromobiphenyl Studies

Need for Comprehensive Congener-Specific Environmental Data

A significant research gap exists in the availability of comprehensive environmental data specific to the 2,3,5,6,2',3',5',6'-Octabromobiphenyl congener. PBBs are a complex group of 209 distinct congeners, each with unique physical, chemical, and toxicological properties. apexchemicals.co.thachrom.be Most historical environmental monitoring has focused on commercial PBB mixtures, such as technical octabromobiphenyl (B1228391) (TOBB), or a few of the most abundant congeners, not necessarily including this compound. cdnsciencepub.com

This lack of congener-specific data hinders accurate risk assessment. Different congeners exhibit varying rates of environmental transport, persistence, bioaccumulation, and toxicity. apexchemicals.co.th For instance, a congener-specific analysis of plasma PBB levels found an association between PBB 194 (a different octabromobiphenyl congener) and breast cancer, highlighting the importance of studying individual congeners. nih.gov Without detailed monitoring data for this compound in various environmental compartments—such as air, water, soil, sediment, and biota—it is impossible to fully understand its distribution, persistence, and potential exposure pathways to humans and wildlife. Future research must prioritize the development and application of analytical methods capable of resolving and quantifying this specific congener in complex environmental samples to build a robust database for environmental modeling and risk characterization.

Elucidation of Emerging Transformation Products and Their Environmental Fates

The environmental transformation of this compound is another area requiring significant research. PBBs can undergo various degradation processes in the environment, including photodegradation (breakdown by sunlight), microbial degradation, and combustion oxidation. mdpi.com A primary transformation pathway for highly brominated compounds is reductive debromination, where bromine atoms are sequentially removed. This process can lead to the formation of lower-brominated PBBs, which may have different, and potentially greater, toxicity and bioavailability. mdpi.comresearchgate.net For example, studies on polybrominated diphenyl ethers (PBDEs), which are structurally similar, show that highly brominated congeners can degrade into more toxic and bioaccumulative lower-brominated forms. nih.gov

Furthermore, metabolic processes in organisms can lead to the formation of hydroxylated PBBs (OH-PBBs), which have been detected in wildlife and may pose significant health risks, including disruption of thyroid hormone systems. researchgate.net There is a critical need for studies that specifically identify the transformation products of this compound under various environmentally relevant conditions. Elucidating these degradation pathways and determining the environmental fate—persistence, transport, and bioaccumulation—of the resulting transformation products is crucial, as these products could pose a greater risk than the parent compound itself. mdpi.com

Advanced Modeling for Long-Term Environmental Behavior Prediction

Predictive modeling is a vital tool for understanding the long-term environmental behavior of persistent organic pollutants (POPs) like this compound. Multimedia environmental fate models can simulate the partitioning of a chemical between air, water, soil, and biota, as well as its potential for long-range atmospheric transport. nih.govresearchgate.net However, the accuracy of these models is highly dependent on the quality of the input data, which includes the chemical's physical-chemical properties and its degradation rates in different environmental media. researchgate.net

For many PBB congeners, including this compound, crucial data such as degradation half-lives in soil and sediment are not well known. nih.govresearchgate.net This lack of data limits the ability to accurately predict the compound's persistence and long-term behavior. Future research should focus on obtaining these experimental data to parameterize and validate advanced models. Additionally, the development of machine learning models and quantitative structure-activity relationship (QSAR) models could help predict the bioaccumulation potential and toxicity of PBBs and their transformation products, providing valuable tools for prioritizing congeners for further study and risk assessment. mdpi.comnih.gov

Development of Novel and Sustainable Remediation Technologies

Soils and sediments contaminated with PBBs pose a long-term threat to ecosystems and human health. While traditional remediation methods like excavation and incineration exist, they can be costly, energy-intensive, and destructive to the site. epa.govresearchgate.net There is a pressing need for the development and optimization of novel and sustainable remediation technologies for PBB-contaminated sites.

Promising areas of research include bioremediation and phytoremediation. mdpi.comnih.gov

Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down contaminants into less harmful substances. youtube.comresearchgate.net Research is needed to identify and engineer microbial strains that can effectively degrade highly brominated PBBs like this compound.

Phytoremediation uses plants to remove, degrade, or stabilize contaminants in the soil. nih.govmtu.edu This approach is cost-effective and environmentally friendly but requires further investigation to identify plant species that are effective at taking up or degrading PBBs and to enhance their efficiency. nih.govmtu.edu

Improved Analytical Standards and Methodologies for Trace Analysis

Accurate detection and quantification of this compound at trace levels in complex environmental and biological matrices is a significant analytical challenge. The analysis of PBBs is complicated by the large number of potential congeners, which often have similar chemical properties, making them difficult to separate chromatographically. apexchemicals.co.th A major issue in congener-specific analysis is the coelution of different congeners, which can lead to inaccurate quantification. epa.gov

The availability of high-purity analytical standards is fundamental for accurate identification and quantification. Certified Reference Materials (CRMs) for this compound are available from various suppliers, which is a critical first step for quality assurance in analytical laboratories. apexchemicals.co.thcrmlabstandard.comcpachem.comqmx.comanalytika.netneochema.com However, there is a continued need to develop and validate more sensitive and selective analytical methods. This includes advancements in gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) and the development of new sample preparation and cleanup techniques to remove interfering substances. Ensuring comparability between laboratories through proficiency testing and the development of standard methods is also crucial for generating reliable and consistent environmental data. epa.gov

Research Priorities for this compound

| Research Area | Key Gaps | Future Directions |

| Environmental Data | Lack of congener-specific monitoring data in air, water, soil, and biota. | Implement targeted monitoring programs using advanced analytical methods to determine environmental concentrations and distribution. |

| Transformation Products | Unknown degradation pathways and identity of transformation products (e.g., lower-brominated PBBs, OH-PBBs). | Conduct laboratory and field studies to investigate photodegradation, biodegradation, and metabolism; characterize the fate and toxicity of resulting products. |

| Environmental Modeling | Scarcity of key input data (e.g., degradation rates) for accurate long-term fate and transport prediction. | Measure essential physical-chemical properties and degradation half-lives; develop and validate multimedia and bioaccumulation models. |

| Remediation Technologies | Need for effective, cost-efficient, and environmentally friendly cleanup methods for contaminated sites. | Investigate and optimize bioremediation and phytoremediation techniques; evaluate novel chemical and physical treatment technologies. |

| Analytical Methods | Challenges in separating and quantifying individual congeners at trace levels due to coelution and matrix interference. | Develop more selective and sensitive analytical methods; produce a wider range of Certified Reference Materials (CRMs) for PBBs and their transformation products. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,3,5,6,2',3',5',6'-Octabromobiphenyl in complex environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard due to its sensitivity for halogenated compounds. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection can also be used, though it requires derivatization for enhanced specificity. Method validation should include spike-and-recovery tests in matrices like soil or biological tissues to account for matrix effects. Isotopic dilution using C-labeled internal standards improves accuracy by correcting for extraction inefficiencies .

Q. What are the established protocols for synthesizing high-purity this compound?

- Methodological Answer : Synthesis typically involves stepwise bromination of biphenyl using Br in the presence of Lewis acids (e.g., FeBr) under controlled temperature (40–60°C). Purification requires repeated recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel. Purity verification via melting point analysis, nuclear magnetic resonance (NMR) for positional bromination confirmation, and elemental analysis to ensure stoichiometric Br content are critical. Note that isomer separation is challenging due to structural similarities; fractional crystallization may be necessary .

Q. How do researchers assess the environmental persistence of this compound across ecosystems?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation studies in microcosms simulating soil, sediment, or aquatic systems. Measure half-life () using first-order kinetics and monitor degradation byproducts via LC-MS. Compare photolytic stability under UV light (λ = 254–365 nm) in organic solvents versus adsorbed onto silica or natural particulates. Bioaccumulation potential is assessed using OECD 305 guidelines, with bioconcentration factors (BCFs) derived from fish or invertebrate models .

Advanced Research Questions

Q. How can conflicting data on the bioaccumulation factors (BAFs) of Octabromobiphenyl isomers be methodologically reconciled?

- Methodological Answer : Discrepancies often arise from isomer-specific metabolic pathways or variations in test organisms (e.g., lipid content, enzyme activity). Employ isomer-resolved analysis via chiral GC columns or ion mobility spectrometry to differentiate congeners. Use controlled comparative studies with standardized organisms (e.g., Daphnia magna or rainbow trout) under identical exposure conditions. Meta-analyses of existing data should account for variables like temperature, pH, and organic carbon content using multivariate regression .

Q. What advanced computational models predict the thermodynamic stability and degradation pathways of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model bond dissociation energies (BDEs) to predict debromination susceptibility. Molecular dynamics simulations in solvent environments (e.g., water, lipid bilayers) reveal preferential degradation sites. QSPR (quantitative structure-property relationship) models correlate bromination patterns with persistence, leveraging databases like the EPA’s CompTox Dashboard. Validate predictions with experimental Arrhenius plots of thermal degradation rates .

Q. What experimental designs effectively isolate structure-activity relationships (SARs) between bromination patterns and neurotoxic effects?

- Methodological Answer : Use a factorial design to test individual brominated congeners (e.g., hexa-, octa-, decabromobiphenyls) in neuronal cell cultures (e.g., SH-SY5Y cells). Measure endpoints like reactive oxygen species (ROS) generation, mitochondrial membrane potential, and caspase-3 activation. Apply partial least squares regression (PLSR) to correlate bromine positions with toxicity metrics. Include positive controls (e.g., PBDE-47) and negative controls (untreated cells) to normalize results. Cross-validate findings using in vivo zebrafish models with fluorescent neurodevelopmental markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.